REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH2:5][O:6][CH2:7][CH:8]1[O:13][C:12]2=[CH:14][S:15][CH:16]=[C:11]2[O:10][CH2:9]1)C.C(O)C.[OH-].[K+]>O>[O:13]1[CH:8]([CH2:7][O:6][CH2:5][C:4]([OH:17])=[O:3])[CH2:9][O:10][C:11]2=[CH:16][S:15][CH:14]=[C:12]12 |f:2.3|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed by distillation, ethyl acetate (50 mL), ice-water (50 mL) and concentrated hydrochloric acid (5 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
Subsequently, the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Finally the raw product was recrystallized from ethyl acetate/hexanes (1/1)
|
Type
|
CUSTOM
|
Details
|
resulting in pure (2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-acetic acid
|
Name
|
|
Type
|
|
Smiles
|
O1C=2C(OCC1COCC(=O)O)=CSC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |